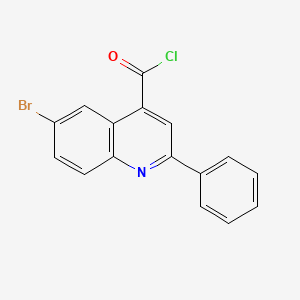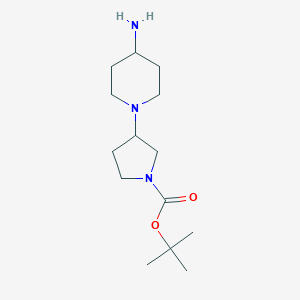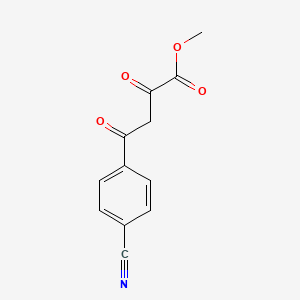
6-Bromo-2-phenylquinoline-4-carbonyl chloride
Descripción general
Descripción
6-Bromo-2-phenylquinoline-4-carbonyl chloride (6-BPQC) is an important organic compound that has been studied extensively for its potential applications in chemistry, medicine, and biochemistry. It has been used in the synthesis of many drugs and other compounds, as well as in the development of novel drugs. 6-BPQC is a versatile compound, with its wide range of applications due to its unique chemical structure.
Aplicaciones Científicas De Investigación
Catalytic Activity in Chemical Reactions
6-Bromo-2-phenylquinoline-4-carbonyl chloride shows potential in catalytic activities. For instance, it has been used in cyclopalladated complexes with N-heterocyclic carbenes and triphenylphosphine for catalyzing Suzuki coupling reactions, which are crucial in organic synthesis (Xu, Li, Wang, & Fu, 2014). Another study demonstrated the use of related compounds in palladium charcoal-catalyzed Suzuki-Miyaura coupling, highlighting its potential in facilitating complex chemical reactions (Tagata & Nishida, 2003).
Synthesis of Complex Compounds
This compound is also involved in the synthesis of intricate molecular structures. For example, its derivatives have been utilized in the three-component reaction of N′-(2-alkynylbenzylidene)hydrazide, α,β-unsaturated carbonyl compound, with bromine, leading to the creation of complex molecules like 6-BromoH-pyrazolo[5,1-a]isoquinoline (Ren, Ye, Liu, & Wu, 2010).
Applications in Luminescent Materials
There's research indicating its use in the field of luminescent materials. A study on cyclopalladated and cyclometalated complexes showed that these compounds exhibit luminescence, which is a key property for materials used in lighting and display technologies (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Creation of Novel Molecular Structures
In the realm of organic chemistry, it plays a role in forming new molecular structures. One study detailed the synthesis of various oxoquinazoline derivatives using 6-Bromo-2-phenylquinoline-4-carbonyl chloride, which demonstrates its versatility in creating diverse chemical compounds (Al-Issa, 2012).
Development of Biological Probes
There's evidence of its potential in developing biological probes. For example, fluorescent probes derived from related compounds have been used for chloride determination in biological systems, indicating its utility in biochemical and medical research (Geddes, Apperson, Karolin, & Birch, 2001).
Propiedades
IUPAC Name |
6-bromo-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBCYNXSUCEYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250514 | |
| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160253-29-1 | |
| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)




![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)




